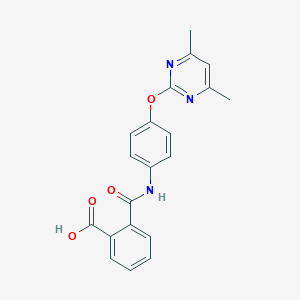![molecular formula C17H23NO3 B255448 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane, also known as DAAOA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DAAOA belongs to the class of compounds known as phenylacrylamides and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane has been shown to modulate the activity of enzymes such as caspases and cyclooxygenase-2, as well as the activity of various receptors such as the NMDA receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane has been shown to have a variety of biochemical and physiological effects. In addition to its antiproliferative, neuroprotective, and analgesic effects, 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory diseases such as arthritis. 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane has also been shown to have antioxidant effects, suggesting that it may have potential as a treatment for diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane. One direction could be to further investigate its potential as a chemotherapeutic agent for cancer treatment. Another direction could be to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to explore its potential as a treatment for inflammatory diseases and diseases associated with oxidative stress.
Métodos De Síntesis
The synthesis of 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane involves the reaction of 2,5-dimethoxybenzaldehyde with 3-aminocaproic acid, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane.
Aplicaciones Científicas De Investigación
1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neurodegenerative diseases, and pain management. In cancer research, 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane has been shown to have antiproliferative effects on cancer cells, suggesting that it may have potential as a chemotherapeutic agent. In neurodegenerative disease research, 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for diseases such as Alzheimer's and Parkinson's. In pain management research, 1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane has been shown to have analgesic effects, suggesting that it may have potential as a pain medication.
Propiedades
Nombre del producto |
1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane |
|---|---|
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(E)-1-(azepan-1-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H23NO3/c1-20-15-8-9-16(21-2)14(13-15)7-10-17(19)18-11-5-3-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3/b10-7+ |
Clave InChI |
KEWSCYPNVWNHIK-JXMROGBWSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)N2CCCCCC2 |
SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)N2CCCCCC2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=CC(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)

![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)